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Compound of Interest

Compound Name: Antitumor agent-86

Cat. No.: B12405880

Introduction

Antitumor agent-86 (ATA-86) is a novel, potent, and selective small molecule inhibitor
targeting a key driver of oncogenesis and therapeutic resistance. This document provides a
comprehensive overview of the target identification, validation, and mechanism of action for
ATA-86. The data presented herein supports its development as a promising therapeutic agent
for a defined patient population with high unmet medical need. The primary molecular target of
ATA-86 has been identified as the C797S mutant of the Epidermal Growth Factor Receptor
(EGFR). This mutation is a known mechanism of resistance to third-generation EGFR tyrosine
kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of ATA-86.

Table 1: Kinase Inhibitory Activity of ATA-86
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Kinase Target ICs0 (NM)
EGFR (C797S mutant) 15.2
EGFR (wild-type) > 5,000
VEGFR2 > 10,000
FGFR1 > 10,000
PDGFRp > 10,000

Table 2: Cellular Activity of ATA-86 in Engineered Cell Lines

Cell Line EGFR Status ICs0 (NM)
Ba/F3 EGFR C797S C797S Mutant 25.8
Ba/F3 EGFR WT Wild-Type > 7,500
NCI-H1975 L858R/T790M > 6,000

Table 3: In Vivo Efficacy of ATA-86 in a Xenograft Model

Dose (mglkg, oral, once Tumor Growth Inhibition
Treatment Group .
daily) (%)
Vehicle - 0
ATA-86 10 45
ATA-86 30 88
Osimertinib 25 5

Experimental Protocols

Kinase Inhibition Assay

¢ Principle: A biochemical assay was used to determine the 50% inhibitory concentration (ICso)
of ATA-86 against a panel of recombinant kinases.
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e Method: The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was
employed. Briefly, a GFP-tagged kinase, a fluorescently labeled ATP competitive ligand
(tracer), and a europium-labeled anti-tag antibody were incubated with varying
concentrations of ATA-86. The binding of the tracer to the kinase results in a high FRET
signal. Displacement of the tracer by ATA-86 leads to a decrease in the FRET signal. The
signal was measured on a microplate reader, and ICso values were calculated using a four-
parameter logistic model.

Cellular Proliferation Assay

 Principle: The impact of ATA-86 on the proliferation of engineered Ba/F3 cells expressing
either wild-type or C797S mutant EGFR was assessed.

o Method: Ba/F3 cells were seeded in 96-well plates and treated with a serial dilution of ATA-
86 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell
Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active
cells. Luminescence was recorded, and ICso values were determined by non-linear
regression analysis.

In Vivo Xenograft Study

e Principle: To evaluate the in vivo antitumor activity of ATA-86, a patient-derived xenograft
(PDX) model harboring the EGFR C797S mutation was utilized.

o Method: Female athymic nude mice were subcutaneously implanted with tumor fragments.
Once tumors reached an average volume of 150-200 mm3, mice were randomized into
treatment groups. ATA-86 was administered orally once daily. Tumor volume was measured
twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the
end of the study. All animal procedures were conducted in accordance with institutional
guidelines.

Visualizations
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Caption: Workflow for the identification of ATA-86 as a selective inhibitor.
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Caption: ATA-86 inhibits the EGFR C797S signaling pathway.
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Logical Framework for Target Validation

Hypothesis:
ATA-86 inhibits EGFR C797S

Biochemical Evidence: Cellular Evidence: In Vivo Evidence:
Potent inhibition of Selective inhibition of Tumor growth inhibition in
recombinant EGFR C797S kinase EGFR C797S-driven cell proliferation EGFR C797S xenograft model

Conclusion:
EGFR C797S is the
validated target of ATA-86
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Caption: Evidence supporting the validation of EGFR C797S as the target of ATA-86.

 To cite this document: BenchChem. [Target Identification and Validation of Antitumor Agent-
86: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405880#antitumor-agent-86-target-identification-
and-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12405880?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

